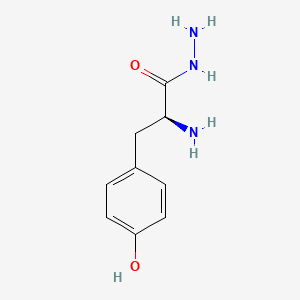

2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Description

The exact mass of the compound (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIXENPCUPDSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NN)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7662-51-3 | |

| Record name | Tyrosine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide (L-Tyrosine Hydrazide)

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways for 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a crucial derivative of L-Tyrosine. The document is structured for researchers, chemists, and drug development professionals, offering a detailed examination of synthetic strategies, including mechanistic insights, step-by-step protocols, characterization techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for the reliable laboratory-scale synthesis of this versatile chemical building block.

Introduction and Strategic Overview

This compound, more commonly known as L-Tyrosine hydrazide, is a versatile organic compound derived from the essential amino acid L-Tyrosine.[1] Its unique bifunctional nature, possessing both a reactive hydrazide moiety and a primary amine, makes it an invaluable intermediate in synthetic chemistry. It serves as a key precursor in peptide synthesis, where the hydrazide can be converted to a reactive acyl azide for peptide bond formation.[2][3] Furthermore, its structural similarity to endogenous biomolecules makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including potential anti-tubercular and neurological drugs.[4][5][6]

The synthesis of L-Tyrosine hydrazide from its parent amino acid, L-Tyrosine, presents several strategic challenges that dictate the overall synthetic approach. The primary considerations are:

-

Chemoselectivity: The presence of three reactive functional groups—the α-amino group, the carboxylic acid, and the phenolic hydroxyl group—requires a carefully orchestrated protection and activation strategy to prevent unwanted side reactions.

-

Racemization: As L-Tyrosine is a chiral molecule, reaction conditions must be optimized to preserve the stereochemical integrity at the α-carbon.

-

Carboxyl Group Activation: The carboxylic acid must be appropriately activated to facilitate nucleophilic attack by hydrazine, a relatively weak nucleophile.

This guide will detail the most prevalent and reliable synthetic routes, focusing on the underlying chemical principles that ensure a high-yield, high-purity synthesis.

Retrosynthetic Analysis and Key Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals that the most logical precursor is L-Tyrosine. The core transformation involves the conversion of the carboxylic acid functional group into a hydrazide. This seemingly simple step is complicated by the nucleophilic α-amino group. Therefore, a protecting group strategy is essential.

Caption: Retrosynthetic approach for L-Tyrosine Hydrazide.

Three primary pathways have been established for this synthesis, differing mainly in the method of carboxyl group activation:

-

The Esterification-Hydrazinolysis Pathway: The classic and most widely cited method, involving conversion of the protected amino acid to a methyl or ethyl ester, followed by reaction with hydrazine.[2][7]

-

The Mixed Anhydride Pathway: A faster alternative that activates the carboxyl group via a mixed anhydride, which then readily reacts with hydrazine.[2]

-

The Direct Coupling Pathway: Utilizes standard peptide coupling reagents to directly form the amide bond between the protected amino acid and hydrazine.[4][8]

The following sections will elaborate on these pathways, providing both mechanistic explanations and practical protocols.

Pathway 1: The Esterification-Hydrazinolysis Route

This is the most robust and commonly employed method for synthesizing amino acid hydrazides. The workflow involves four distinct steps: N-protection, esterification, hydrazinolysis, and final deprotection.

Sources

- 1. CAS 7662-51-3: L-Tyrosine hydrazide | CymitQuimica [cymitquimica.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. L-TYROSINE HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 8. US3065265A - Amino acid hydrazides - Google Patents [patents.google.com]

physicochemical properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of interest in medicinal chemistry and drug development. As a derivative of the amino acid L-tyrosine, its structure, featuring a primary amine, a phenolic hydroxyl group, and a hydrazide moiety, imparts a unique set of characteristics that are critical for its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of predicted data but also a detailed exploration of the experimental methodologies required for their validation. The guide emphasizes the causal relationships between molecular structure and physicochemical properties, providing a framework for anticipating the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction and Molecular Identity

This compound is a hydrazide derivative of L-tyrosine. The introduction of the hydrazide functional group in place of the carboxylic acid significantly alters the molecule's electronic and steric properties, influencing its acidity, basicity, hydrogen bonding capacity, and metabolic stability. Understanding these properties is a foundational step in the rational design of new therapeutic agents.

The structural similarity to L-tyrosine suggests potential interactions with biological pathways involving this amino acid, while the hydrazide group can act as a versatile synthon for further chemical modification or as a pharmacophore in its own right. Recent research has explored related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their potential as antimicrobial and anticancer agents, highlighting the therapeutic interest in this chemical scaffold[1][2].

Chemical Structure

The fundamental structure of the molecule is presented below. Its key functional groups, which dictate its physicochemical behavior, are the primary aliphatic amine, the phenolic hydroxyl group, and the terminal hydrazide group.

Caption: 2D Structure of this compound.

Basic Molecular Information

A summary of the fundamental molecular identifiers for this compound is provided in the table below. While extensive experimental data is not publicly available, the basic molecular formula and weight can be calculated from its structure.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 57165-94-3 | [3] |

| Molecular Formula | C₉H₁₃N₃O | [3] |

| Molecular Weight | 195.22 g/mol | Calculated |

| Synonyms | L-Tyrosine hydrazide | - |

Ionization Behavior (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its solubility, permeability, and target-binding affinity. This compound is an amphoteric molecule with multiple ionizable centers:

-

α-Amino Group (Basic): The primary aliphatic amine is expected to be protonated at physiological pH, conferring a positive charge. The pKa of the amino group in the parent amino acid, Tyrosine, is approximately 9.1-9.2.

-

Phenolic Hydroxyl Group (Acidic): The hydroxyl group attached to the benzene ring is weakly acidic. In Tyrosine, its pKa is around 10.1.

-

Hydrazide Group (Weakly Basic): Hydrazides are generally weak bases. The pKa of hydrazine itself is approximately 8.1. The exact pKa of this group in the molecule will be influenced by the adjacent carbonyl group.

Predicted Ionization States

The molecule will exist as a mixture of different ionic species depending on the pH of the solution. The diagram below illustrates the predominant species in acidic, neutral, and basic environments.

Caption: Predominant ionization states across a pH range.

Experimental Determination of pKa

Principle: The pKa values are determined by monitoring a change in a physical property of the molecule as a function of pH. Potentiometric titration is a robust and common method.

Methodology: Potentiometric Titration

-

Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low). The solution is maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenol group.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., 0.1 M NaOH).

-

Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to calculate the pKa values from the derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes.

Predicted Lipophilicity

The presence of multiple polar, hydrogen-bonding functional groups (amine, hydroxyl, hydrazide) suggests that this compound is a relatively hydrophilic molecule. Its LogP is expected to be low, likely negative. For context, the parent amino acid, L-tyrosine, has an experimentally determined LogP of approximately -2.2. The replacement of the highly polar carboxylate group with the less polar (but still hydrophilic) hydrazide group may slightly increase the LogP, but it is expected to remain in the hydrophilic range.

Experimental Determination of LogP

Principle: The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.

-

Partitioning: Add a small volume of the stock solution to a mixture of the two phases in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined time to allow the compound to partition between the two phases. The system is then centrifuged to ensure complete phase separation.

-

Quantification: Carefully separate the two phases. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is a critical parameter that affects oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Factors Influencing Solubility

-

pH-Dependence: Due to its multiple ionizable groups, the solubility of this compound is expected to be highly pH-dependent. It will likely exhibit higher solubility at low pH (due to protonation of the amino group) and at high pH (due to deprotonation of the phenolic hydroxyl group), with a minimum solubility near its isoelectric point.

-

Crystal Packing: For the solid form, the energy required to break the crystal lattice will significantly impact solubility. The presence of multiple hydrogen bond donors and acceptors can lead to strong intermolecular interactions and potentially low intrinsic solubility of the neutral form.

Experimental Determination of Thermodynamic Solubility

Principle: This method determines the equilibrium concentration of a compound in a given solvent at a specific temperature.

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:57165-94-3 | this compound | Chemsrc [chemsrc.com]

A Technical Guide to the Structure Elucidation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide

Abstract

This technical guide provides a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine hydrazide. As a derivative of the essential amino acid L-tyrosine, this compound serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] Rigorous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document outlines an integrated analytical workflow, detailing the theoretical basis, experimental protocols, and expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. By synergizing the data from these orthogonal methods, we present a self-validating system for confirming the compound's identity, connectivity, and stereochemistry.

Introduction and Hypothesized Structure

This compound (CAS No. 7662-51-3) is a derivative of L-tyrosine, featuring a hydrazide functional group in place of the carboxylic acid.[1] This modification introduces a reactive handle for various chemical conjugations while retaining the core structure of the parent amino acid.[1] The accepted IUPAC name, (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, implies a specific stereochemistry at the alpha-carbon (C2).[2]

Molecular Formula: C₉H₁₃N₃O₂[2] Molecular Weight: 195.22 g/mol [2]

Based on its nomenclature, the hypothesized structure is presented below, with atoms numbered for spectroscopic assignment purposes.

Caption: Hypothesized structure of this compound.

Integrated Spectroscopic Elucidation Workflow

A robust structure elucidation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a high degree of confidence in the final assignment.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS) Analysis

Rationale: High-Resolution Mass Spectrometry (HRMS) is the first step to confirm the elemental composition. It provides an exact mass measurement, which is used to validate the molecular formula. Tandem MS (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, offering critical information about the connectivity of its constituent parts.

Predicted Mass Data

-

Molecular Formula: C₉H₁₃N₃O₂

-

Monoisotopic Mass: 195.1008 Da[2]

-

Expected Ion (Positive ESI): [M+H]⁺ = 196.1086 Da

Predicted MS/MS Fragmentation

The fragmentation of the parent ion ([M+H]⁺) is expected to follow patterns characteristic of tyrosine derivatives. The most likely cleavage points are the benzylic Cα-Cβ bond and the loss of small neutral molecules from the hydrazide and amino groups.[3]

Caption: Predicted major fragmentation pathways in positive ion MS/MS.

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure separation from any impurities.

-

Mass Spectrometry:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Full Scan (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS2): Isolate the precursor ion (m/z 196.1) and apply collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy Analysis

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[4]

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3550 - 3200 (broad, strong) | Stretch |

| Amine & Hydrazide N-H | 3500 - 3300 (medium, two bands) | Stretch |

| Aromatic C-H | ~3030 (variable) | Stretch |

| Aliphatic C-H | 2950 - 2850 (medium) | Stretch |

| Amide I (C=O) | 1690 - 1630 (strong) | Stretch |

| Aromatic C=C | 1700 - 1500 (medium) | Bend |

Table based on standard IR absorption values.[5]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (OH, NH, NH₂), which would be lost in D₂O.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~9.2 | Singlet (broad) | 1H | Deshielded, acidic proton. |

| Amide NH | ~8.0 - 9.0 | Singlet (broad) | 1H | Deshielded by adjacent C=O.[7] |

| Aromatic H-6, H-10 | ~7.0 | Doublet | 2H | Ortho to -CH₂ group. |

| Aromatic H-5, H-9 | ~6.6 | Doublet | 2H | Ortho to -OH group. |

| Hydrazide NH₂ | ~4.2 | Singlet (broad) | 2H | Exchangeable protons.[7] |

| H-2 (α-H) | ~3.5 | Triplet | 1H | Coupled to the two H-3 protons. |

| H-3 (β-CH₂) | ~2.7 - 2.9 | Doublet of Doublets | 2H | Diastereotopic protons coupled to H-2. |

| Amine NH₂ | ~2.5 - 3.5 | Singlet (broad) | 2H | Exchangeable protons. |

Predicted shifts are based on data for L-Tyrosine and related hydrazide structures.[7][8]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 (C=O) | ~175 | Carbonyl carbon. |

| C-7 (C-OH) | ~156 | Aromatic carbon attached to OH. |

| C-5, C-9 | ~130 | Aromatic CH ortho to -CH₂. |

| C-4 | ~128 | Quaternary aromatic carbon. |

| C-6, C-10 | ~115 | Aromatic CH ortho to -OH. |

| C-2 (α-C) | ~58 | Carbon attached to the amino group. |

| C-3 (β-C) | ~38 | Benzylic carbon. |

Predicted shifts are based on data for L-Tyrosine.[8]

2D NMR for Connectivity Confirmation

2D NMR experiments are essential to prove the atom-to-atom connections hypothesized from the 1D spectra.[9]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10] Expected correlations: H-2 ↔ H-3; H-5 ↔ H-6; H-9 ↔ H-10.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of each CHₓ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for assembling the molecular skeleton.

Caption: Key expected HMBC correlations for backbone confirmation.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.[11]

-

Data Acquisition:

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR: Acquire with a 45° pulse and a relaxation delay of 1 second. Use 16 scans.[12]

-

¹³C NMR: Acquire with proton decoupling. A sufficient number of scans (~1024 or more) will be required due to the low natural abundance of ¹³C.

-

2D NMR: Use standard, gradient-selected pulse programs (gCOSY, gHSQC, gHMBC) provided by the spectrometer manufacturer.

-

Data Synthesis and Final Confirmation

The final step is to integrate all the spectroscopic data to build a cohesive and self-validating argument for the structure.

-

HRMS confirms the elemental formula is C₉H₁₃N₃O₂.

-

IR Spectroscopy confirms the presence of key functional groups: a phenol (-OH), amine/hydrazide (-NH), and an amide carbonyl (C=O).

-

¹³C NMR shows 7 unique carbon signals, consistent with the 9 total carbons after accounting for the symmetry of the para-substituted phenyl ring.

-

¹H NMR shows signals consistent with a para-substituted aromatic ring, a -CH-CH₂- aliphatic system, and several exchangeable protons.

-

COSY confirms the -CH(H2)-CH₂(H3)- spin system and the coupling between adjacent aromatic protons.

-

HSQC definitively links each proton signal to its attached carbon (e.g., H-2 to C-2, H-3 to C-3, etc.).

-

HMBC provides the final connections. Critically, correlations from the α-proton (H-2) to the carbonyl carbon (C-1) and the quaternary aromatic carbon (C-4), and from the β-protons (H-3) to C-2 and C-4, will unequivocally establish the entire molecular backbone as hypothesized.

The convergence of all these data points provides unambiguous proof of the structure as (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide.

References

-

PubChem. L-Tyrosine, hydrazide | C9H13N3O2. National Center for Biotechnology Information. [Link]

-

ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Boston University. Basic NMR Concepts. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

PubMed. Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

-

MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Research India Publications. Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. [Link]

-

Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

-

Indian Academy of Sciences. Some trivalent lanthanide complexes of l-tyrosine hydrazide. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

YouTube. 1H NMR: Structural Elucidation I. [Link]

-

Sci-Hub. Structural and sequence effects in the fragmentation of protonated tripeptides containing tyrosine. [Link]

-

Chemistry LibreTexts. Interpreting 2-D NMR Spectra. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

NIST WebBook. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of California, San Diego. 2D NMR FOR THE CHEMIST. [Link]

-

Royal Society of Chemistry. Acquiring and Processing Routine 1H Spectra. [Link]

-

MassBank. L-Tyrosine; LC-ESI-QTOF; MS2. [Link]

-

ETH Zurich. Structure Elucidation by NMR. [Link]

-

Annual Review of Physical Chemistry. CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

ResearchGate. Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and hydrazine by DFT method. [Link]

-

ResearchGate. Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. [Link]

-

Mascot. Mascot help: Peptide fragmentation. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

PubChem. 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

- 1. CAS 7662-51-3: L-Tyrosine hydrazide | CymitQuimica [cymitquimica.com]

- 2. L-Tyrosine, hydrazide | C9H13N3O2 | CID 72779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. mdpi.com [mdpi.com]

- 8. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 9. emerypharma.com [emerypharma.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. books.rsc.org [books.rsc.org]

The Multifaceted Biological Activities of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores that can be elegantly modified to address a multitude of therapeutic challenges is of paramount importance. The 2-Amino-3-(4-hydroxyphenyl)propanehydrazide scaffold, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a privileged structure. Its inherent functionalities—a primary amine, a hydrazide moiety, and a phenolic ring—offer a trifecta of reactive sites for chemical derivatization. This unique architecture allows for the creation of diverse libraries of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Synthesis and Chemical Versatility

The journey to unlocking the biological potential of this compound derivatives begins with a robust and versatile synthetic strategy. The common starting material is 4-aminophenol, which undergoes a series of transformations to yield the key hydrazide intermediate.

Synthetic Pathway to the Hydrazide Core

The synthesis typically commences with the reaction of 4-aminophenol with methyl acrylate to introduce the propanoate side chain. This is followed by hydrazinolysis of the resulting methyl ester to afford the crucial N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate. This hydrazide serves as the primary building block for a vast array of derivatives.

Caption: General synthetic scheme for this compound derivatives.

Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3)

This protocol is adapted from the work of Kavaliauskas et al.[1].

Materials:

-

N-(4-hydroxyphenyl)-β-alanine methyl ester (2)

-

Hydrazine hydrate

-

Isopropanol

Procedure:

-

A mixture of N-(4-hydroxyphenyl)-β-alanine methyl ester (1.0 eq) and hydrazine hydrate (5.0 eq) in isopropanol is heated under reflux for 6 hours.

-

The reaction mixture is then cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with isopropanol, and dried to yield the desired N-(4-hydroxyphenyl)-β-alanine hydrazide.

Derivatization to Hydrazones: Expanding the Chemical Space

The true versatility of the hydrazide core lies in its facile condensation with a wide range of aldehydes and ketones to form hydrazone derivatives[1][2]. This reaction allows for the introduction of various aromatic and heterocyclic moieties, which is crucial for tuning the biological activity of the final compounds.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone scaffold has demonstrated significant potential in the development of novel antimicrobial agents[1].

Spectrum of Activity

Derivatives of this scaffold have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, including drug-resistant strains[1][2]. Notably, certain hydrazones containing heterocyclic substituents have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and drug-resistant Candida species[1][2].

Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituent introduced via the hydrazone linkage[1][2].

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan and thiophene, has been shown to be particularly effective in enhancing antimicrobial activity[1][2].

-

Nitro Groups: The presence of a nitro group on the aromatic ring of the hydrazone can significantly increase potency, a feature also observed in other classes of antimicrobial hydrazones[1][2].

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of promising derivatives against various microbial strains, as reported by Kavaliauskas et al.[1].

| Compound ID | Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | C. auris MIC (µg/mL) |

| 14 | 5-Nitrothiophen-2-yl | 1 | 0.5 | 8 |

| 15 | Thiophen-2-yl | 8 | 2 | 16 |

| 16 | 5-Nitrofurane-2-yl | 2 | 1 | 8 |

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Serially dilute the test compounds in the appropriate broth in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer and Antioxidant Potential: A Dual-Pronged Approach

Cancer remains a leading cause of mortality worldwide, and the interplay between oxidative stress and carcinogenesis is well-established[3]. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has demonstrated promising anticancer and antioxidant activities, suggesting a potential for dual-action therapeutic agents[3].

Cytotoxic Activity Against Cancer Cell Lines

A series of these derivatives were evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells[3]. Several compounds, particularly those bearing furan and naphthyl substituents, exhibited significant cytotoxic effects[3].

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of these compounds is also highly structure-dependent[3].

-

Aromatic and Heterocyclic Substituents: The introduction of bulky aromatic systems, such as a 1-naphthyl group, or heterocyclic moieties like furan, was found to enhance anticancer activity[3].

-

Substituents on Phenyl Ring: The presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, also contributed to increased cytotoxicity[3].

Antioxidant Properties

The phenolic hydroxyl group in the core structure is a key contributor to the antioxidant properties of these compounds. Many derivatives have shown potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[3]. The most promising anticancer candidates also exhibited strong antioxidant effects, suggesting a potential synergistic mechanism of action[3].

Quantitative Anticancer and Antioxidant Data

The following table presents the percentage of A549 cell viability after treatment with selected compounds and their corresponding antioxidant activity[3].

| Compound ID | Substituent | A549 Cell Viability (%) | DPPH Radical Scavenging Activity (IC50, µM) |

| 12 | 1-Naphthyl | 42.1 | 28.5 |

| 20 | Furan-2-yl | ~50 | 25.1 |

| 29 | 4-Nitrophenyl | 31.2 | 30.2 |

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

A549 cells

-

DMEM medium supplemented with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Hydrazone derivatives, in general, are known to possess anti-inflammatory properties[4][5]. While specific data for the this compound scaffold is limited, the structural similarity to other anti-inflammatory hydrazones suggests a high potential for this activity.

Potential Mechanisms of Action

The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX)[4]. They may also modulate the production of pro-inflammatory cytokines and mediators like nitric oxide (NO)[6].

Caption: Potential mechanism of anti-inflammatory action of hydrazone derivatives.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds[4][5].

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Divide the rats into groups: control, standard, and test compound groups.

-

Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Tyrosinase Inhibition: A Cosmeceutical and Therapeutic Target

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders[7][8]. The 4-hydroxyphenyl moiety is a well-known feature of many tyrosinase inhibitors, as it can mimic the natural substrate, L-tyrosine[7][8].

Rationale for Tyrosinase Inhibition

The phenolic group of the this compound scaffold makes its derivatives prime candidates for tyrosinase inhibition. The hydrazone portion can be modified to enhance binding to the enzyme's active site.

Future Directions: Exploring Neuroprotective and Antiviral Activities

While the antimicrobial, anticancer, antioxidant, and potential anti-inflammatory activities of this scaffold are well-documented or strongly indicated, other therapeutic avenues remain to be explored.

-

Neuroprotection: The antioxidant properties of these compounds suggest a potential for neuroprotective effects, as oxidative stress is a major contributor to neurodegenerative diseases[9][10]. Further studies are warranted to investigate their ability to protect neuronal cells from damage.

-

Antiviral Activity: Hydrazones are a known class of compounds with antiviral activity[11][12]. Screening of this compound derivatives against a panel of viruses could unveil novel antiviral leads.

Conclusion: A Scaffold with Immense Promise

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity through the formation of hydrazones make it an attractive starting point for drug discovery campaigns. The demonstrated broad-spectrum antimicrobial and potent anticancer activities, coupled with favorable antioxidant properties, highlight the significant potential of these derivatives. Further exploration of their anti-inflammatory, tyrosinase inhibitory, neuroprotective, and antiviral activities is highly encouraged and could lead to the discovery of novel drugs for a wide range of human diseases. This guide serves as a foundational resource to stimulate and support further research into this exciting class of compounds.

References

-

Ali, M. R., et al. (2012). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 5, 157-173. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Turan-Zitouni, G., et al. (2012). Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. Turkish Journal of Chemistry, 36(5), 751-760. [Link]

-

Guzel, Y., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 30(7), 1472. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Molecules, 29(14), 3217. [Link]

-

Kumar, S., et al. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. Oriental Journal of Chemistry, 34(1), 313-321. [Link]

-

De Luca, L., et al. (2021). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor and designed compounds. Archiv der Pharmazie, 354(1), 2000213. [Link]

-

Krasnov, V. P., et al. (2021). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 22(16), 8402. [Link]

-

De Luca, L., et al. (2022). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

De Luca, L., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistryOpen, 9(1), 10-14. [Link]

-

Chen, Y.-H., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229. [Link]

-

Guzel, Y., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 30(7), 1472. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Singh, N., et al. (2014). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-6. [Link]

-

Ravisankar, N., et al. (2021). Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. International Journal of Pharmaceutical Research, 13(2), 1650-1655. [Link]

-

Al-Amiery, A. A., et al. (2012). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. Bioinorganic Chemistry and Applications, 2012, 872837. [Link]

-

Sabet, R., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 10(1), 279-290. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Uddin, M. S., et al. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 14(7), 654. [Link]

-

Gauthier, C., et al. (2021). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 26(23), 7196. [Link]

-

Caba, E., et al. (2016). 2-Amino-3-hydroxy-N′-[(2,3,4-trihydroxyphenyl) methyl] propanehydrazide hydrochloride (benserazide). ResearchGate. [Link]

-

Rahman, M. A., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10895. [Link]

-

Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 419(2), 105-108. [Link]

-

Lin, C.-H., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 2-Amino-3-(4-hydroxyphenyl)propanehydrazide as a Novel Therapeutic Agent

Abstract

This document outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, also known as L-Tyrosine hydrazide.[1] Given the compound's structural features—a tyrosine backbone and a reactive hydrazide moiety—this guide proposes a multi-pronged approach prioritizing scientifically plausible targets while maintaining a framework for unbiased discovery. We will delve into the rationale for investigating this molecule, propose primary and secondary therapeutic hypotheses, and provide detailed, field-proven experimental protocols for target validation and broader deconvolution. This whitepaper is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic modalities.

Introduction: The Scientific Case for L-Tyrosine Hydrazide

The quest for novel therapeutics often begins with unique chemical matter. L-Tyrosine hydrazide (PubChem CID: 72779) presents a compelling starting point due to its hybrid structure.[1] It is a derivative of the essential amino acid L-tyrosine, a cornerstone for the synthesis of critical catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[2] Modifications to the tyrosine scaffold are a proven strategy in drug development for creating compounds that can interact with or modulate biological pathways involving the parent amino acid.[3][4][5]

Furthermore, the compound features a hydrazide functional group (-CONHNH2). This moiety is a well-established pharmacophore, present in numerous approved drugs and known to participate in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6][7][8][9] Critically, the hydrazine and hydrazide classes of compounds are historically significant as irreversible inhibitors of monoamine oxidase (MAO) enzymes.[10][11] This confluence of a neuromodulator precursor scaffold and a reactive, pharmacologically active functional group forms the logical basis for a thorough investigation into its therapeutic potential.

Primary Therapeutic Hypothesis: Monoamine Oxidase (MAO) Inhibition

Our primary hypothesis is that L-Tyrosine hydrazide functions as an inhibitor of Monoamine Oxidase A (MAO-A) and/or Monoamine Oxidase B (MAO-B).

Rationale:

-

Structural Similarity: The core structure of L-Tyrosine hydrazide resembles endogenous MAO substrates such as tyramine and dopamine. This structural mimicry can facilitate entry and binding into the enzyme's active site.[10]

-

Hydrazide Moiety: Hydrazide-containing drugs, such as iproniazid and isocarboxazid, are classic MAO inhibitors.[10][11] They often act by forming a covalent bond with the flavin coenzyme (FAD) in the MAO active site, leading to irreversible inhibition.[10] Numerous studies have established a clear structure-activity relationship for hydrazines and hydrazides as potent MAO inhibitors.[12][13]

-

Therapeutic Relevance: MAO enzymes are validated targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors). A novel MAO inhibitor, particularly one with selectivity for either isoform, would be of significant clinical interest.

Experimental Validation Protocol: MAO Inhibition

Objective: To determine if L-Tyrosine hydrazide inhibits MAO-A and/or MAO-B and to characterize the nature of this inhibition (e.g., potency, selectivity, reversibility).

Methodology: A fluorometric in-vitro assay is the industry standard for initial screening.

-

Step 1: Enzyme Preparation: Obtain recombinant human MAO-A and MAO-B enzymes.

-

Step 2: Assay Principle: Utilize a substrate like Amplex® Red reagent, which, in the presence of horseradish peroxidase (HRP), reacts with the H₂O₂ produced during MAO-catalyzed amine oxidation to generate the highly fluorescent product, resorufin.

-

Step 3: IC₅₀ Determination:

-

Prepare a series of dilutions of L-Tyrosine hydrazide (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, incubate MAO-A or MAO-B with the compound dilutions for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate mix (e.g., p-tyramine) and the Amplex Red/HRP solution.

-

Measure the fluorescence intensity over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as positive controls.

-

-

Step 4: Reversibility Assay:

-

To determine if the inhibition is reversible or irreversible, perform a dialysis experiment.

-

Incubate the MAO enzyme with a high concentration of L-Tyrosine hydrazide (e.g., 10x IC₅₀) for an extended period.

-

Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor.

-

Measure the residual enzyme activity. A lack of recovery of enzyme activity after dialysis suggests irreversible inhibition.[14]

-

| Parameter | Description | Example Data Interpretation |

| IC₅₀ (MAO-A) | Concentration for 50% inhibition of MAO-A. | A low IC₅₀ (e.g., < 1 µM) indicates potent inhibition. |

| IC₅₀ (MAO-B) | Concentration for 50% inhibition of MAO-B. | A low IC₅₀ (e.g., < 1 µM) indicates potent inhibition. |

| Selectivity Index (SI) | Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). | SI > 10 suggests MAO-B selectivity; SI < 0.1 suggests MAO-A selectivity. |

| Reversibility | Recovery of enzyme activity after dialysis. | >80% recovery suggests reversible; <20% recovery suggests irreversible. |

Secondary Therapeutic Hypotheses & Unbiased Target Discovery

Beyond MAO, the unique structure of L-Tyrosine hydrazide suggests other plausible biological roles. The tyrosine scaffold could facilitate interaction with other tyrosine-utilizing pathways, and the hydrazide group's reactivity extends beyond MAO.[2][15]

Hypothesis 2A: Modulation of the Kynurenine Pathway

The kynurenine pathway, the primary route of tryptophan metabolism, is deeply implicated in neurodegenerative diseases and psychiatric disorders.[16][17][18] Imbalances between neuroprotective metabolites (e.g., kynurenic acid) and neurotoxic metabolites (e.g., quinolinic acid) are linked to neuronal damage.[16][19] Small molecule enzyme inhibitors that prevent the formation of neurotoxic compounds are of significant therapeutic interest.[17][20] Given the structural similarity to amino acids, L-Tyrosine hydrazide could potentially interact with key enzymes in this pathway, such as kynurenine 3-monooxygenase (KMO) or tryptophan 2,3-dioxygenase (TDO).

Hypothesis 2B: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets.[21][22] Many GPCRs bind amino acid-derived ligands, including catecholamines synthesized from tyrosine. It is plausible that L-Tyrosine hydrazide could act as an agonist or antagonist at a GPCR, perhaps a trace amine-associated receptor (TAAR) or an orphan GPCR.

Strategy for Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

To explore these secondary hypotheses and discover entirely new targets, a chemoproteomics approach is essential. AC-MS is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample.[23][24]

The workflow involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its protein targets from a cell lysate.[24][25]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

-

Bait Synthesis: Synthesize a derivative of L-Tyrosine hydrazide with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl group) suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated Sepharose). A control column with just the linker and no compound is crucial.

-

Protein Extraction: Prepare a protein lysate from a relevant source, such as human neuroblastoma cell lines (e.g., SH-SY5Y) or rodent brain tissue.

-

Affinity Capture: Incubate the lysate with the compound-bound beads and control beads. Proteins that specifically bind to L-Tyrosine hydrazide will be captured.[25]

-

Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads or linker.

-

Elution: Elute the specifically bound proteins, often by changing pH, increasing salt concentration, or using a competitive eluent.

-

Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. The resulting peptides are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][26]

-

Hit Validation: Candidate proteins identified by AC-MS must be validated using orthogonal methods. This involves confirming the direct interaction (e.g., with Surface Plasmon Resonance - SPR) and demonstrating that modulating the target protein's activity recapitulates the compound's cellular phenotype.[27][28]

Downstream Cellular and Functional Assays

Once a validated target is identified (e.g., MAO-B, a specific GPCR, or a novel enzyme from AC-MS), the next critical phase is to understand the compound's effect in a cellular context.

Protocol: Cell-Based GPCR Signaling Assays

If a GPCR is identified as a target, its signaling pathway must be elucidated. Common GPCR signaling events include changes in intracellular cyclic AMP (cAMP), calcium (Ca²⁺) mobilization, or β-arrestin recruitment.[29][30]

Caption: Decision tree for selecting appropriate GPCR functional assays.

-

β-Arrestin Recruitment Assay: This is a nearly universal assay for GPCR activation. Systems like the Tango™ assay use a protease-cleavage-dependent reporter gene to quantify receptor-arrestin interaction.[29] This is an excellent first-pass assay when the G-protein coupling is unknown.[29]

-

cAMP Assays: For Gs- or Gi-coupled receptors, assays that measure changes in intracellular cAMP are used. Luminescence-based biosensors (e.g., Promega's GloSensor™) provide a real-time kinetic readout in living cells.[29]

-

Calcium Mobilization Assays: For Gq-coupled receptors, which signal through the release of intracellular calcium, fluorescent calcium indicators are used to measure changes in Ca²⁺ levels upon receptor activation.[29]

Conclusion and Future Directions

This compound is a molecule of significant interest based on its structural parentage and the known bioactivity of its constituent pharmacophores. The research plan detailed herein provides a robust, logical, and technically sound pathway for its comprehensive evaluation. The primary hypothesis of MAO inhibition offers a direct and high-probability avenue for investigation. Simultaneously, the unbiased AC-MS approach ensures that novel and unexpected targets will not be missed. By systematically applying these state-of-the-art methodologies, we can effectively deconvolute the mechanism of action of L-Tyrosine hydrazide and determine its potential as a lead compound for a new generation of therapeutics.

References

-

Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci. 2024;9(1-2):10-16. [Link]

-

Schwarcz R, Bruno JP, Muchowski PJ, Wu HQ. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. J Neurol Sci. 2012;323(1-2):1-8. [Link]

-

Tan L, Yu JT, Tan L. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. CNS Neurol Disord Drug Targets. 2012;11(6):715-23. [Link]

-

Biocompare. Cell-based Assays for GPCR Activity. Biocompare. Published October 3, 2013. [Link]

-

Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Demiroglu Science University Florence Nightingale Journal of Transplantation. 2024;9(1-2). [Link]

-

Myint AM, Kim YK. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. Antioxidants (Basel). 2021;10(12):1949. [Link]

-

Singh P, Kumar V, Singh S, et al. Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. 2023;10(2):1-10. [Link]

-

Saleh MY, Al-Jubouri HR. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. 2023;16(2):975-981. [Link]

-

Hauser AS, Windler K, Heydenreich FM, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. 2024;25(10):5445. [Link]

-

Gökhan-Kelekçi N, Göktaş Ö, Koç G, et al. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. 2018;23(12):3150. [Link]

-

Various Authors. Known experimental techniques to identify drug targets. ResearchGate. Accessed January 20, 2026. [Link]

-

Agilent. GPCR Signaling Assays. Agilent Technologies. Accessed January 20, 2026. [Link]

-

MtoZ Biolabs. Drug Target Identification Methods. MtoZ Biolabs. Accessed January 20, 2026. [Link]

-

Chimenti F, Maccioni E, Secci D, et al. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). J Enzyme Inhib Med Chem. 2005;20(3):269-74. [Link]

-

Reaction Biology. GPCR Assay Services. Reaction Biology. Accessed January 20, 2026. [Link]

-

Schenone M, Dancik V, Wagner BK, et al. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opin Drug Discov. 2009;4(6):623-35. [Link]

-

Wikipedia. Hydrazine (antidepressant). Wikipedia. Accessed January 20, 2026. [Link]

-

Saleh MY, Al-Jubouri HR. Synthesis and Pharmacological Profile of Hydrazide Compounds. Semantic Scholar. Published 2023. [Link]

-

Chimenti F, Maccioni E, Secci D, et al. Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). Semantic Scholar. Published 2005. [Link]

-

Grienke U, Rollinger JM, Schmidtke M. Pharmacological aspects of hydrazides and hydrazide derivatives. Postepy Hig Med Dosw. 2014;68:909-22. [Link]

-

Saleh MY, Al-Jubouri HR. Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Published 2023. [Link]

-

Kim D, Lee JY, Jeong H, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(40):37380-37391. [Link]

-

Creative Biolabs. Affinity Chromatography. Creative Biolabs. Accessed January 20, 2026. [Link]

-

University College London. Target Identification and Validation (Small Molecules). UCL. Accessed January 20, 2026. [Link]

-

Johnson T. Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Published May 1, 2023. [Link]

-

An Y, Yu J. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacol Rev. 2023;75(4):712-731. [Link]

-

de Moraes MC, da S. P. de Almeida J, de Souza Queiroz, P, et al. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. 2022;9(35):1-10. [Link]

-

El-Faham A, Al-Otaibi E, Al-Zahrani F, et al. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie. 2024;27:1-20. [Link]

-

Johnson RL, Sun Y, Johnson ME, et al. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. 2020;33(3):132-143. [Link]

-

Ye W, Liu Y, Zhu X, et al. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. ACS Cent Sci. 2019;5(10):1712-1720. [Link]

-

Sharma S, Kumar A, Kumar V, et al. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Med Chem Res. 2012;21(10):3049-3057. [Link]

-

The Role of Tyrosine Derivatives in Pharmaceutical Synthesis. Medium. Published November 26, 2023. [Link]

-

Griggs NW. Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. Published August 2025. [Link]

-

Alzahrani OR, Al-Abdullah ES, Al-Dhfyan A, et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals (Basel). 2024;17(7):855. [Link]

-

PubChem. L-Tyrosine, hydrazide. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

Alzahrani OR, Al-Abdullah ES, Al-Dhfyan A, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. 2023;28(19):6818. [Link]

-

PubChem. 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

-

Baziulytė-Čepulienė L, Petraitienė D, Čepas V, et al. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules. 2020;25(13):2980. [Link]

-

Skrobiszewski A, Gładkowski W, Grabarczyk M, et al. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules. 2021;26(11):3312. [Link]

Sources

- 1. L-Tyrosine, hydrazide | C9H13N3O2 | CID 72779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tpcj.org [tpcj.org]

- 7. Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest [proquest.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 12. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage | 2024, Volume 9 - Issue 1&2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 17. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. GPCR Signaling Assays | アジレント [agilent.com]

- 23. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drughunter.com [drughunter.com]

- 25. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 28. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 29. biocompare.com [biocompare.com]

- 30. reactionbiology.com [reactionbiology.com]

Whitepaper: Elucidating the Mechanism of Action of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide, a Novel Tyrosine Analog

Part 1: Structural Analysis and Mechanistic Hypotheses

The chemical structure of 2-Amino-3-(4-hydroxyphenyl)propanehydrazide suggests three primary, testable hypotheses regarding its biological activity. The molecule's backbone is an analog of L-tyrosine, a critical precursor for catecholamine neurotransmitters and thyroid hormones. The introduction of a hydrazide group (-CONHNH₂) is a well-established pharmacophore known for its ability to interact with enzymes, particularly oxidoreductases.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The most compelling hypothesis is that the compound acts as a Monoamine Oxidase (MAO) inhibitor. Hydrazide-containing compounds, such as iproniazid and phenelzine, are classic examples of irreversible MAO inhibitors. They function by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, rendering it inactive. Given that MAO is responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine, its inhibition can lead to potent antidepressant and neuroprotective effects.

The proposed mechanism involves the enzymatic oxidation of the terminal nitrogen of the hydrazide, which generates a reactive diazene intermediate. This intermediate can then covalently bind to the FAD cofactor of MAO-A or MAO-B, leading to irreversible inhibition.

Caption: Hypothesized mechanism of irreversible MAO inhibition by the hydrazide moiety.

Hypothesis 2: Antioxidant Activity via Radical Scavenging

The 4-hydroxyphenyl group is a phenolic structure, analogous to the side chain of tyrosine. Phenols are well-documented antioxidants capable of donating a hydrogen atom from their hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS). This activity is crucial for mitigating cellular damage caused by oxidative stress, a key pathological factor in neurodegenerative diseases, inflammation, and aging. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Hypothesis 3: Competitive Enzyme Inhibition or Receptor Modulation

As a structural analog of L-tyrosine, the compound could act as a competitive inhibitor for enzymes that utilize tyrosine as a substrate. A prime target is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. By competing with endogenous tyrosine, the compound could modulate the production of dopamine, norepinephrine, and epinephrine. Alternatively, its structure may allow it to interact with receptors that bind tyrosine or tyrosine-derived molecules.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered approach is essential to systematically validate these hypotheses. The following workflow provides a logical progression from broad, high-throughput screening to specific, mechanistic cellular assays.

Caption: A tiered experimental workflow for elucidating the compound's mechanism of action.

Tier 1: In Vitro Biochemical Assays

The initial step is to directly test the compound's activity against its hypothesized molecular targets using purified enzymes or chemical systems. This provides clean, unambiguous evidence of molecular interaction.

Protocol 1: MAO-A and MAO-B Inhibition Assay

-

Objective: To determine if the compound inhibits MAO-A and/or MAO-B and to calculate its IC₅₀ (half-maximal inhibitory concentration).

-

Methodology: The MAO-Glo™ Assay (Promega) is a reliable, luminescence-based method.

-

Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

-

Add the MAO substrate (a luminogenic derivative).

-

Add the test compound dilutions or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

Incubate at room temperature for 60 minutes.

-

Add the Luciferin Detection Reagent to terminate the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control and plot against compound concentration to determine the IC₅₀.

-

Protocol 2: DPPH Radical Scavenging Assay

-

Objective: To quantify the compound's intrinsic antioxidant capacity.

-

Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method.

-

Prepare a serial dilution of the test compound. Ascorbic acid or Trolox should be used as a positive control.

-

Prepare a stable solution of DPPH in methanol (it will have a deep purple color).

-

In a 96-well plate, add the test compound dilutions.

-

Add the DPPH solution to each well and mix.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm. The reduction of DPPH by an antioxidant results in a loss of absorbance (color change from purple to yellow).

-

Calculate the percentage of scavenging activity to determine the EC₅₀ (half-maximal effective concentration).

-

Table 1: Expected Data from In Vitro Assays

| Assay | Parameter | Expected Result for Active Compound | Positive Control |

| MAO-A Inhibition | IC₅₀ | < 10 µM | Clorgyline (~5 nM) |

| MAO-B Inhibition | IC₅₀ | < 10 µM | Selegiline (~10 nM) |

| DPPH Scavenging | EC₅₀ | < 50 µM | Ascorbic Acid (~20 µM) |

| Tyrosine Hydroxylase | IC₅₀ | > 100 µM (if no activity) | 3-Iodo-L-tyrosine |

Tier 2: Cellular Assays

Once in vitro activity is confirmed, the next crucial step is to verify these effects in a biologically relevant context using cell-based models, such as the human neuroblastoma SH-SY5Y cell line, which expresses both MAO and tyrosine hydroxylase.

Protocol 3: Intracellular ROS Measurement

-

Objective: To determine if the compound can reduce oxidative stress within cells.

-

Methodology: The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is widely used.

-

Culture SH-SY5Y cells in a 96-well plate until ~80% confluent.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Induce oxidative stress by adding an agent like H₂O₂ or 6-OHDA (6-hydroxydopamine).

-

Load the cells with DCFH-DA solution. Inside the cell, esterases cleave the acetate groups, and ROS oxidizes the resulting DCFH to the highly fluorescent DCF.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm). A reduction in fluorescence in treated cells compared to the vehicle control indicates antioxidant activity.

-

Protocol 4: Neurotransmitter Quantification

-

Objective: To confirm MAO inhibition by measuring changes in neurotransmitter levels.

-

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the gold standard for this measurement.

-

Culture SH-SY5Y cells and treat with a non-toxic concentration of the test compound (determined via MTT assay) for 24 hours.

-

Lyse the cells in an acidic solution to preserve the catecholamines.

-